molecular formula C11H17BrN2O B1464719 {1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanamine CAS No. 1247170-54-2

{1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanamine

Cat. No. B1464719
CAS RN: 1247170-54-2
M. Wt: 273.17 g/mol
InChI Key: YPJWIWXUGUFODB-UHFFFAOYSA-N
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Description

{1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanamine (BMP) is an organic compound belonging to the class of heterocyclic compounds. It is an important building block for the synthesis of biologically active compounds and has been widely studied in recent years. BMP is a versatile small molecule that has found multiple applications in various fields, including medicinal chemistry, organic synthesis, and drug discovery.

Scientific Research Applications

Synthesis and Chemical Properties

  • Asymmetric Synthesis : A study on the asymmetric synthesis of 2-(1-aminoalkyl) piperidines, including derivatives of methanamine, demonstrates the significance of these compounds in organic synthesis, indicating potential applications in various chemical processes (Froelich et al., 1996).

  • Advanced Molecular Design : In the field of medicinal chemistry, research on derivatives of piperidin-4-yl methanamine, such as WAY-262611, highlights their importance in designing molecules with specific pharmacological properties. These derivatives have been studied for their potential to increase bone formation rate, suggesting applications in treating bone disorders (Pelletier et al., 2009).

  • Drug Design and Antidepressant Potential : The development of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" of serotonin 5-HT1A receptors indicates the utility of such compounds in designing new antidepressants. These derivatives have shown promising results in preclinical studies (Sniecikowska et al., 2019).

  • Catalysis and Polymerization : Piperidin-4-yl methanamine derivatives have been used in catalysis, particularly in the polymerization of methyl methacrylate. This application signifies their role in the field of materials science and polymer chemistry (Kim et al., 2014).

Biological and Pharmaceutical Research

  • Antimalarial Research : A compound structurally related to piperidin-4-yl methanamine, MMV019918, has been studied for its activity against both sexual and asexual stages of Plasmodium falciparum, suggesting potential applications in malaria treatment and elimination strategies (Vallone et al., 2018).

  • Antipsychotic Drug Development : Research into butyrophenones with structures similar to piperidin-4-yl methanamine highlights their potential as antipsychotic agents. These studies contribute to the understanding of neurochemical pathways and the development of new treatments for psychiatric disorders (Raviña et al., 2000).

  • Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine, related to the piperidin-4-yl methanamine structure, have been synthesized and evaluated for anticonvulsant activity. This research contributes to the search for new treatments for epilepsy and seizure disorders (Pandey & Srivastava, 2011).

  • HIV-1 Infection Prevention : Methylbenzenesulfonamide derivatives with a structure related to piperidin-4-yl methanamine have been explored for their potential use in preventing HIV-1 infection, indicating a role in antiviral drug development (Cheng De-ju, 2015).

properties

IUPAC Name

[1-[(5-bromofuran-2-yl)methyl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN2O/c12-11-2-1-10(15-11)8-14-5-3-9(7-13)4-6-14/h1-2,9H,3-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJWIWXUGUFODB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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